molecular formula C20H16Br3NO2 B11710941 4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide

4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide

Cat. No.: B11710941
M. Wt: 542.1 g/mol
InChI Key: LRUQMIVZGPUPNQ-UHFFFAOYSA-N
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Description

4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide is a complex organic compound with the molecular formula C20H16Br3NO2. This compound is known for its unique structure, which includes a benzamide core substituted with a 4-methyl group and a 2-naphthyloxyethyl group that is further substituted with three bromine atoms. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:

    Amidation: The brominated intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[2,2,2-tribromo-1-(2,5-dichloroanilino)ethyl]benzamide
  • 4-methyl-N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide
  • 4-methyl-N-[2,2,2-tribromo-1-(2-methoxyphenoxy)ethyl]benzamide

Uniqueness

4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide is unique due to the presence of the naphthyloxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H16Br3NO2

Molecular Weight

542.1 g/mol

IUPAC Name

4-methyl-N-(2,2,2-tribromo-1-naphthalen-2-yloxyethyl)benzamide

InChI

InChI=1S/C20H16Br3NO2/c1-13-6-8-15(9-7-13)18(25)24-19(20(21,22)23)26-17-11-10-14-4-2-3-5-16(14)12-17/h2-12,19H,1H3,(H,24,25)

InChI Key

LRUQMIVZGPUPNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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